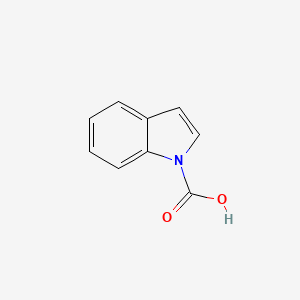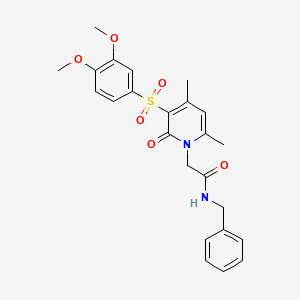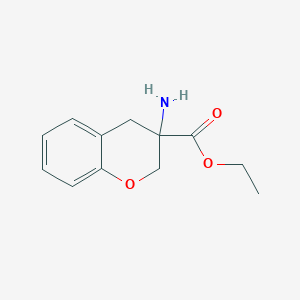
1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family, which has been studied extensively due to its diverse biological activities. In
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research into derivatives of 1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone has shown promising antimicrobial and antifungal activities. For example, a study on tetrazole derivatives reported potent anticandidal agents with weak cytotoxicities, indicating potential for development into new antimicrobial agents (Kaplancıklı et al., 2014). Similarly, oxadiazoles derived from phenylpropionohydrazides exhibited significant activity against strains of S. aureus and P. aeruginosa, underscoring the antimicrobial potential of these compounds (Fuloria et al., 2009).
Antiviral and HIV-1 Replication Inhibition
Novel derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Initial studies highlighted compounds showing promising activity against HIV-1 replication, which could be further explored for therapeutic applications (Che et al., 2015).
Anticancer Activities
Certain derivatives have been investigated for their anticancer properties. For instance, thiazolyl(hydrazonoethyl)thiazoles demonstrated promising antitumor activities against MCF-7 tumor cells, indicating potential as anti-breast cancer agents (Mahmoud et al., 2021). This showcases the compound's relevance in developing novel chemotherapeutic options.
Synthesis and Material Science
Beyond biomedical applications, the synthesis and characterization of derivatives have contributed to material science. For example, the novel synthesis approach towards 2- and 3-aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone demonstrates the versatility of these compounds in synthesizing materials with potential electronic and optical applications (Androsov et al., 2010).
Propriétés
IUPAC Name |
1-phenyl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-11(10-5-2-1-3-6-10)9-20-14-16-15-13(18-14)12-7-4-8-19-12/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIAHEGLLQBHRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)
![6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2360323.png)
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)



![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)

